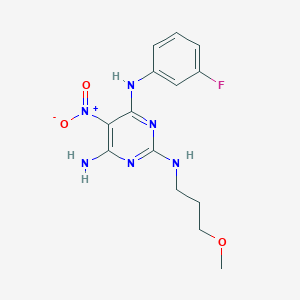
N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a useful research compound. Its molecular formula is C14H17FN6O3 and its molecular weight is 336.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N4-(3-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 3-fluorophenyl group, a 3-methoxypropyl chain, and a 5-nitro group. The presence of these substituents contributes to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Pyrimidine Core : This is achieved through multi-step organic reactions.
- Substitution Reactions : The introduction of the 3-fluorophenyl and 3-methoxypropyl groups is facilitated by nucleophilic substitution methods.
- Nitro Group Introduction : The nitro group is added through electrophilic aromatic substitution reactions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The unique structure allows it to bind to various enzymes or receptors, modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors affecting neurotransmitter systems or other signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study examining the antitumor effects of similar pyrimidine derivatives, it was found that compounds with nitro substitutions exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds showed that they effectively inhibited the growth of Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis.
Eigenschaften
IUPAC Name |
4-N-(3-fluorophenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN6O3/c1-24-7-3-6-17-14-19-12(16)11(21(22)23)13(20-14)18-10-5-2-4-9(15)8-10/h2,4-5,8H,3,6-7H2,1H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKSXVGKVOJNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














